![molecular formula C13H8ClN3OS2 B2424988 N-[5-(4-氯苯基)-1,3,4-噻二唑-2-基]噻吩-2-甲酰胺 CAS No. 392242-20-5](/img/structure/B2424988.png)
N-[5-(4-氯苯基)-1,3,4-噻二唑-2-基]噻吩-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide is a heterocyclic compound that features a thiadiazole ring fused with a thiophene ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the 4-chlorophenyl group enhances its chemical reactivity and biological activity.
科学研究应用
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide has diverse applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with various biological targets.
Materials Science: It is used in the development of organic semiconductors and conductive polymers, owing to its electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new chemical entities.
作用机制
Target of Action
The compound N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide has been synthesized and tested against Mycobacterium tuberculosis cell lines . The primary target of this compound is the Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB).
Mode of Action
The activities of this compound can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This suggests that the compound interacts with its targets by influencing the electronic density of these structures, leading to changes that inhibit the growth of the Mycobacterium tuberculosis cells .
Result of Action
The primary result of the action of this compound is the inhibition of Mycobacterium tuberculosis cell growth . This makes it a potential candidate for the development of novel antitubercular agents .
生化分析
Biochemical Properties
It has been suggested that the activities of similar thiadiazole derivatives can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group
Cellular Effects
Preliminary studies suggest that similar compounds have shown activity against Mycobacterium tuberculosis cell lines
Molecular Mechanism
Ongoing studies are focused on exploring the mechanism by which these compounds inhibit cell growth
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions. This reaction forms the 1,3,4-thiadiazole core.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group is introduced through a nucleophilic substitution reaction, where a chlorinated aromatic compound reacts with the thiadiazole intermediate.
Formation of the Thiophene Ring: The thiophene ring is synthesized by cyclization of a suitable precursor, such as a dithioester, under basic conditions.
Coupling of the Thiadiazole and Thiophene Rings: The final step involves coupling the thiadiazole and thiophene rings through an amide bond formation, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Amino or thiol-substituted derivatives.
相似化合物的比较
Similar Compounds
- N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
- N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
- N-(5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
Uniqueness
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide is unique due to the presence of the 4-chlorophenyl group, which enhances its reactivity and biological activity compared to its analogs with different substituents. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other research fields.
属性
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3OS2/c14-9-5-3-8(4-6-9)12-16-17-13(20-12)15-11(18)10-2-1-7-19-10/h1-7H,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIEXESVVWYRPFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[[Cyclohexyl(methyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2424905.png)
![1-({1-[2-(4-Cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2424907.png)
![2-(4-ethoxyphenyl)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2424909.png)
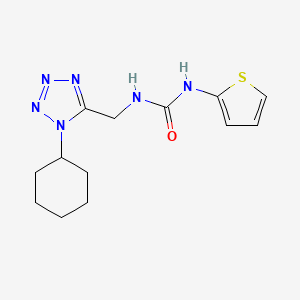
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dichlorophenyl)methanone](/img/structure/B2424912.png)
![N-{[4-(2-fluoroethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B2424913.png)
![6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one](/img/structure/B2424914.png)
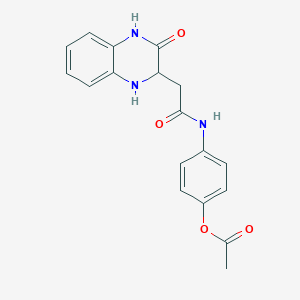

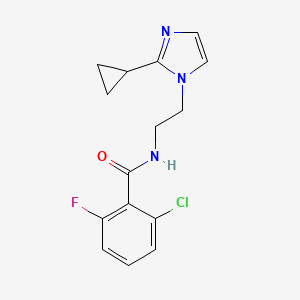
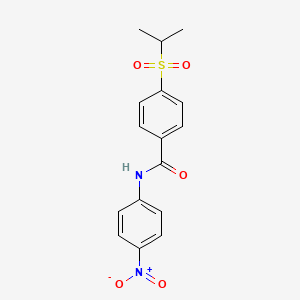
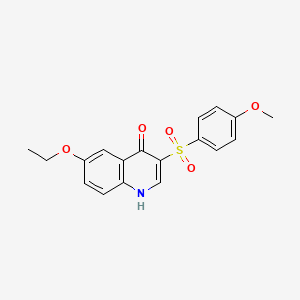
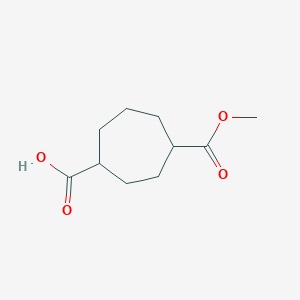
![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methanesulfonylbenzamide](/img/structure/B2424928.png)
